Physicochemical Differentiation: Computed logP and TPSA of 3-Cyclobutyl- vs. 3-Methyl- and 3-Phenyl-isoxazole-4-carboxylic Acids
The 3-cyclobutyl substituent confers a calculated logP (XLogP3-AA) of 1.0, which falls between 3-methylisoxazole-4-carboxylic acid (XLogP3-AA ~0.4) and 3-phenylisoxazole-4-carboxylic acid (XLogP3-AA ~2.1), while maintaining a topological polar surface area (TPSA) of 63.3 Ų identical to the 3-methyl and 3-phenyl analogs due to the conserved isoxazole-4-carboxylic acid core [1][2]. This positions the cyclobutyl derivative in a moderate lipophilicity window favorable for oral bioavailability, avoiding the excessive hydrophilicity of the methyl analog and the excessive lipophilicity of the phenyl analog, consistent with Lipinski and Veber guidelines [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0; TPSA = 63.3 Ų (3-cyclobutyl derivative) |
| Comparator Or Baseline | 3-methyl: XLogP3-AA ~0.4, TPSA = 63.3 Ų; 3-phenyl: XLogP3-AA ~2.1, TPSA = 63.3 Ų; 3-ethyl: XLogP3-AA ~0.9, TPSA = 63.3 Ų (all computed by XLogP3 method in PubChem) |
| Quantified Difference | ΔXLogP3-AA (cyclobutyl – methyl) = +0.6 log units; ΔXLogP3-AA (phenyl – cyclobutyl) = +1.1 log units; TPSA unchanged across analogs |
| Conditions | Computed properties from PubChem 2025.04.14 release (XLogP3 3.0, Cactvs 3.4.8.18); not experimentally determined |
Why This Matters
The intermediate lipophilicity of the 3-cyclobutyl derivative makes it a superior starting point for lead optimization compared to the excessively hydrophilic 3-methyl or excessively lipophilic 3-phenyl analogs when balanced permeability and solubility are required.
- [1] PubChem Compound Summary for CID 82413939, 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid: XLogP3-AA = 1, TPSA = 63.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/OKFIXAGANPHTLB-UHFFFAOYSA-N (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 13659870, 3-Methylisoxazole-4-carboxylic acid; CID 11030361, 3-Phenylisoxazole-4-carboxylic acid. XLogP3-AA values computed by PubChem 2025.04.14. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-24). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. PMID: 11259830. View Source
